molecular formula C17H17N3O3 B3860262 2-[2-(4-methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide CAS No. 351443-65-7

2-[2-(4-methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide

Cat. No.: B3860262
CAS No.: 351443-65-7
M. Wt: 311.33 g/mol
InChI Key: MVMDZOYRMGYXDV-WOJGMQOQSA-N
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Description

2-[2-(4-methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide, also known as MBOA-NMP, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the natural product 2-oxoacetamide and has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.

Mechanism of Action

The exact mechanism of action of 2-[2-(4-methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the Akt/mTOR pathway, which is a key regulator of cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, this compound has also been shown to exhibit anti-inflammatory and anti-viral effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to reduce the replication of certain viruses, such as hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-(4-methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide in scientific research is its high potency and specificity. It has been shown to have a much higher potency than other compounds that target the same signaling pathways, such as rapamycin. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[2-(4-methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide. One area of interest is its potential use in combination with other anti-cancer agents to enhance their efficacy. Another area of research is the development of more soluble derivatives of this compound that can be used in a wider range of experimental settings. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its potential therapeutic applications in other disease areas.

Scientific Research Applications

2-[2-(4-methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its anti-cancer activity. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Properties

IUPAC Name

N'-[(E)-(4-methoxyphenyl)methylideneamino]-N-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-12-3-7-14(8-4-12)19-16(21)17(22)20-18-11-13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMDZOYRMGYXDV-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351443-65-7
Record name 2-(2-(4-METHOXYBENZYLIDENE)HYDRAZINO)-N-(4-METHYLPHENYL)-2-OXOACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(4-methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide
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2-[2-(4-methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide
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2-[2-(4-methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide
Reactant of Route 4
2-[2-(4-methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide
Reactant of Route 5
2-[2-(4-methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide
Reactant of Route 6
2-[2-(4-methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide

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